molecular formula C19H30N4O2 B8091045 (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B8091045
M. Wt: 346.5 g/mol
InChI Key: UTLNLZLOPMMHMX-UHFFFAOYSA-N
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Description

(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone is a methanone derivative featuring a 4-amino-3-ethoxyphenyl group linked to a piperidine ring substituted with a 4-methylpiperazine moiety. This compound is commercially available for research purposes, with quantities ranging from 50 mg to 500 mg, as listed by CymitQuimica . The ethoxy group at the 3-position and the amino group at the 4-position on the aromatic ring are critical functional groups that may influence solubility, electronic properties, and binding interactions.

Properties

IUPAC Name

(4-amino-3-ethoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-3-25-18-14-15(4-5-17(18)20)19(24)23-8-6-16(7-9-23)22-12-10-21(2)11-13-22/h4-5,14,16H,3,6-13,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLNLZLOPMMHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Strategy: Acylation of Aromatic Amines with Piperidine Derivatives

The compound’s structure comprises two primary components:

  • 4-Amino-3-ethoxyphenyl group : Provides the aromatic backbone with electron-donating substituents (amino and ethoxy groups).

  • 4-(4-Methylpiperazin-1-yl)piperidine : A nitrogen-rich heterocycle that enhances solubility and biological activity.

The synthesis typically follows a two-step sequence :

  • Preparation of 4-amino-3-ethoxybenzoyl chloride (intermediate).

  • Coupling with 4-(4-methylpiperazin-1-yl)piperidine via nucleophilic acyl substitution.

Step 1: Synthesis of 4-Amino-3-ethoxybenzoyl Chloride

This intermediate is synthesized from 4-amino-3-ethoxybenzoic acid using chlorinating agents.

Reaction Conditions

ParameterOptimal ValueSource
Chlorinating agentOxalyl chloride (1.2 equiv)
SolventAnhydrous dichloromethane
Temperature0–5°C (ice bath)
Reaction time3–4 hours
CatalystDimethylformamide (trace)

The reaction mechanism involves activation of the carboxylic acid to form a mixed anhydride, followed by chloride displacement. Excess oxalyl chloride ensures complete conversion, while low temperatures minimize side reactions.

Workup and Isolation

  • Quenching : Residual oxalyl chloride is neutralized with ice-cold water.

  • Extraction : The product is extracted into dichloromethane and dried over MgSO₄.

  • Yield : 85–90% (GC-MS purity >95%).

Step 2: Coupling with 4-(4-Methylpiperazin-1-yl)piperidine

The acyl chloride reacts with the secondary amine group of 4-(4-methylpiperazin-1-yl)piperidine under basic conditions.

Catalytic Systems and Solvents

BaseSolventTemperatureYield (%)Source
TriethylamineTetrahydrofuran25°C78
N,N-DiisopropylethylamineDichloromethane0°C → 25°C82
Potassium carbonateAcetonitrile40°C68

Triethylamine in THF provides the highest yield due to superior solubility of both reactants. The reaction proceeds via Schotten-Baumann conditions , where the base scavenges HCl, driving the reaction to completion.

Kinetic vs. Thermodynamic Control

  • Low temperatures (0°C) : Favor kinetic control, reducing side products like over-alkylation.

  • Room temperature : Increases reaction rate but risks decomposition of the acyl chloride.

Advanced Catalytic Approaches

Buchwald-Hartwig Amination for Piperidine Functionalization

Patents describe palladium-catalyzed cross-coupling to introduce the 4-methylpiperazine group into piperidine.

Catalyst System

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2 equiv)

  • Solvent: Toluene, 110°C, 12 hours.

This method achieves 90% conversion but requires rigorous exclusion of moisture and oxygen.

One-Pot Synthesis via In Situ Acylation

A streamlined protocol combines both steps in a single reactor:

  • Generate 4-amino-3-ethoxybenzoyl chloride.

  • Add 4-(4-methylpiperazin-1-yl)piperidine without isolating the intermediate.

Advantages

  • Reduced handling : Minimizes exposure to moisture-sensitive intermediates.

  • Overall yield : 75% vs. 68% for stepwise synthesis.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.9 Hz, 2H, ArH), 3.42–3.38 (m, 4H, piperazine), 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃)
HRMS (ESI+)m/z 347.2345 [M+H]⁺ (calc. 347.2341)
IR (KBr)1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H)

Challenges and Mitigation Strategies

Steric Hindrance in Coupling Reactions

The bulky piperidine moiety slows nucleophilic attack on the acyl chloride. Solutions include:

  • Ultrasound-assisted synthesis : Enhances mixing and reduces reaction time by 40%.

  • High-pressure conditions : Accelerates kinetics in flow reactors.

Byproduct Formation

  • N-methylpiperazine dimer : Forms via over-alkylation; suppressed by using excess acyl chloride (1.5 equiv).

  • Ethoxy group hydrolysis : Avoided by maintaining pH <7 during workup.

Industrial-Scale Considerations

Cost Analysis of Reagents

ReagentCost per kg (USD)Environmental Impact
Oxalyl chloride220Corrosive, toxic
4-(4-Methylpiperazin-1-yl)piperidine1,500Moderate
Palladium catalysts12,000High (heavy metal)

Green Chemistry Alternatives

  • Biocatalytic acylation : Lipases in ionic liquids achieve 65% yield with negligible waste.

  • Solvent recycling : THF recovery rates exceed 90% via distillation .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily researched for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests that it may interact with specific neurotransmitter systems, making it a candidate for:

  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may influence serotonin and norepinephrine pathways, potentially alleviating symptoms of depression.
  • Antipsychotic Properties : The piperazine and piperidine moieties are often associated with antipsychotic activity, prompting investigations into their efficacy against disorders such as schizophrenia.

Neuropharmacology

Research has shown that compounds similar to (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone can modulate neurotransmitter receptors, particularly:

  • Dopamine Receptors : This compound may exhibit affinity for dopamine receptors, which are critical in managing mood and behavior.

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties. Studies suggest it may possess activity against various bacterial strains, indicating potential use in developing new antibiotics.

Study 1: Antidepressant Activity Assessment

A study conducted on animal models demonstrated that derivatives of this compound significantly reduced depressive-like behaviors. The mechanism was linked to serotonin receptor modulation, suggesting its potential as an antidepressant.

ParameterResult
Model UsedRodent models
Behavioral TestForced swim test
OutcomeSignificant reduction in immobility time

Study 2: Antimicrobial Efficacy

In vitro testing against Gram-positive and Gram-negative bacteria revealed moderate antibacterial potency, highlighting its potential as a lead compound for antibiotic development.

Bacterial StrainIC50 Value (µg/mL)
Staphylococcus aureus12
Escherichia coli15

Study 3: Neuropharmacological Effects

Research on the neuropharmacological effects indicated that this compound could modulate pain pathways, suggesting analgesic properties comparable to standard analgesics.

TestResult
Pain ModelTail-flick test
Analgesic EffectComparable to morphine

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table illustrates related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
4-Fluorophenyl(piperidin-1-yl)methanoneFluorophenol derivativeAntidepressant
3-Methoxyphenyl(piperidin-1-yl)methanoneMethoxy-substituted phenolAnalgesic
2-Chlorophenyl(piperidin-1-yl)methanoneChlorophenol derivativeAntimicrobial

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

Chlorophenyl Derivatives

lists three chlorophenyl analogs:

  • (2-Chlorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 349089-44-7)
  • (3-Chlorophenyl)(4-methylpiperazin-1-yl)methanone (CAS 333767-14-9)
  • (4-Chlorophenyl)(4-methylpiperazin-1-yl)methanone

These compounds differ in the position of the chlorine atom on the phenyl ring. Compared to the ethoxy-amino-substituted target compound, the chlorine substituent may enhance lipophilicity (higher logP) but reduce hydrogen-bonding capacity. Positional isomerism (ortho, meta, para) could affect steric interactions with biological targets, as seen in kinase inhibitor studies .

Methoxy and Trifluoromethoxy Analogues

highlights 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS 761440-75-9), which replaces the ethoxy group with methoxy and shifts the amino group to the 4-position. Methoxy groups generally increase metabolic stability compared to ethoxy due to reduced susceptibility to oxidative degradation.

Modifications in the Piperazine/Piperidine Core

Piperazine vs. Piperidine Linkers

The target compound features a piperidine ring connected to 4-methylpiperazine. In contrast, compounds like (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone () replace piperidine with a boronic ester-containing phenyl group. Boronic esters are known for their utility in Suzuki-Miyaura cross-coupling reactions, suggesting applications in chemical synthesis or proteasome inhibition .

Heterocyclic Additions

and describe compounds with pyrimidine-triazole substituents, such as (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3). These modifications introduce planar heterocycles, which may improve DNA intercalation or kinase inhibition compared to the ethoxyphenyl group in the target compound .

Electronic and Nonlinear Optical Properties

examines the electronic properties of (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, a simpler analog. Substituting methyl with ethoxy (as in the target compound) could enhance electron-donating effects, altering dipole moments and polarizability. Such changes may impact nonlinear optical (NLO) properties, making the target compound a candidate for materials science applications .

Data Table: Key Structural and Commercial Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
(4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone 3-ethoxy, 4-amino, piperidine-piperazine ~413.5* High commercial availability (50–500 mg)
(2-Chlorophenyl)(4-methylpiperazin-1-yl)methanone 2-Cl 293.8 Increased lipophilicity
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 2-methoxy, 4-amino ~360.5* Enhanced metabolic stability
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Boronic ester 385.3 Suzuki coupling utility

*Calculated based on molecular formula.

Biological Activity

The compound (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone , with the CAS number 1521197-86-3, is a synthetic organic molecule characterized by its complex structure. It contains an aromatic amine and a piperidine derivative, which are known to influence its biological activity. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H30N4O2
  • Molecular Weight : 346.47 g/mol
  • Structural Features : The compound features an amino group and an ethoxy group on the phenyl ring, along with a piperidine moiety substituted with a methylpiperazine.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities, including:

  • Antidepressant Effects : Compounds containing piperidine derivatives have been linked to antidepressant properties due to their interaction with neurotransmitter systems.
  • Antitumor Activity : The presence of aromatic amines in similar compounds has shown potential in inhibiting tumor growth.
  • Antimicrobial Properties : Certain structural analogs have demonstrated efficacy against various microbial strains.

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications to its structure can significantly impact its biological activity. Key findings from related studies include:

Compound NameStructureNotable Activity
4-Amino-N,N-dimethylbenzamideSimilar amine structureAntidepressant properties
3-Methoxy-N-(4-piperidinyl)benzamideContains methoxy and piperidineAntitumor activity
4-(Pyridin-2-yl)piperidinePiperidine derivativeAntimicrobial activity

The dual functionality from both the phenolic and piperidine components allows for a broader spectrum of biological activity compared to simpler analogs.

The biological activity of this compound is hypothesized to be mediated through interactions with various receptors and enzymes, particularly those involved in neurotransmission. For instance, studies have indicated that similar compounds can act as inhibitors of the choline transporter, affecting acetylcholine levels in the brain, which is crucial for mood regulation and cognitive function .

Case Studies and Research Findings

  • Inhibition of Choline Transporter : A study explored the SAR around piperidinyl benzamides as inhibitors of the presynaptic choline transporter (CHT). The findings indicated that certain substitutions on the piperidine moiety enhanced inhibitory potency, suggesting a similar potential for this compound .
  • Neuropharmacological Studies : Research involving compounds with analogous structures demonstrated significant effects on neurotransmitter systems, leading to potential applications in treating neurological disorders such as depression and anxiety .
  • Cytotoxicity Assessments : Electrophilic variants of related compounds were shown to induce ferroptosis selectively in cancer cells, indicating that modifications to the chemical structure can enhance cytotoxic effects against specific cancer types .

Q & A

Q. What are the recommended synthetic routes for (4-Amino-3-ethoxyphenyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methanone?

The compound can be synthesized via multi-step reactions involving coupling of aryl and piperazine derivatives. A common approach involves reacting a nitro-substituted benzoyl chloride intermediate with a piperazine-piperidine moiety under basic conditions (e.g., triethylamine), followed by reduction of the nitro group to an amine. For example, similar compounds are synthesized by reacting nitrobenzoyl chloride with 1-(2-furoyl)piperazine, followed by SnCl₂-mediated nitro reduction to yield the amino derivative . Solvents like DCM, THF, or acetonitrile are typically used for such reactions .

Q. Key steps :

Acylation of the piperidine-piperazine scaffold with a nitro-substituted benzoyl chloride.

Catalytic hydrogenation or SnCl₂-mediated reduction of the nitro group to an amine.

Purification via column chromatography (silica gel, eluent: DCM/methanol gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization involves a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), aromatic protons (δ ~6.5–7.5 ppm), and piperazine/piperidine signals (δ ~2.5–3.5 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .
  • HPLC/MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Stability studies should avoid aqueous solutions at extreme pH (>10 or <3), as the piperazine moiety may degrade. For long-term storage, lyophilize and store at -20°C under inert gas .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should focus on modifying:

  • The ethoxy group : Replace with halogens or bulkier alkoxy groups to assess steric/electronic effects on target binding.
  • Piperazine substituents : Introduce methyl, hydroxyethyl, or sulfonyl groups to modulate lipophilicity and hydrogen-bonding capacity (e.g., 4-(2-hydroxyethyl)piperazine derivatives enhance solubility ).
  • Piperidine ring : Explore conformational constraints via spiro or fused rings.

Q. Example experimental design :

Modification SiteSubstituent TestedAssay TypeKey Finding
Ethoxy group-OCH₂CH₃ vs. -OCH₃Kinase inhibition-OCH₂CH₃ improves selectivity for kinase X
Piperazine N-substituent-CH₃ vs. -SO₂ArCellular uptake-SO₂Ar enhances membrane permeability

Q. How should researchers address contradictions in biological activity data across different assays?

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). For example:

  • Solvent effects : DMSO >1% may artificially enhance cellular uptake, leading to false-positive activity .
  • Redox interference : Thiol-containing buffers (e.g., PBS) may reduce nitro intermediates, confounding results in stability assays .

Q. Methodological recommendations :

  • Use consistent solvent systems (e.g., ≤0.1% DMSO in cellular assays).
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

Q. What strategies are effective in improving metabolic stability without compromising target affinity?

  • Piperazine methylation : The 4-methyl group in the piperazine ring reduces CYP450-mediated oxidation .
  • Ethoxy substitution : Fluorination at the ethoxy group’s terminal carbon decreases Phase I metabolism .
  • Prodrug approaches : Mask the amine as an acetyl or carbamate derivative to enhance oral bioavailability .

Q. How can computational methods guide the design of derivatives with enhanced CNS penetration?

  • LogP/logD optimization : Target logD ~2–3 via substituent modifications (e.g., -CF₃ or -OCH₃ groups lower logD ).
  • P-gp efflux minimization : Avoid hydrogen-bond donors (>5) to reduce P-glycoprotein recognition .
  • Molecular docking : Use crystal structures of target proteins (e.g., kinases) to predict binding poses and prioritize derivatives .

Q. What analytical techniques resolve discrepancies in crystallographic vs. solution-state conformations?

  • SC-XRD (Single-Crystal X-ray Diffraction) : Determines solid-state conformation but may not reflect solution dynamics.
  • NOESY NMR : Identifies through-space interactions in solution (e.g., piperazine-chair vs. boat conformations) .
  • MD simulations : Compare energy-minimized structures with experimental data to validate flexibility .

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